1-Benzyl-3-bromopiperidin-4-one
CAS No.: 104860-16-4
Cat. No.: VC21306961
Molecular Formula: C12H14BrNO
Molecular Weight: 268.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104860-16-4 |
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Molecular Formula | C12H14BrNO |
Molecular Weight | 268.15 g/mol |
IUPAC Name | 1-benzyl-3-bromopiperidin-4-one |
Standard InChI | InChI=1S/C12H14BrNO/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Standard InChI Key | WYAPDFWEFUDKDF-UHFFFAOYSA-N |
SMILES | C1CN(CC(C1=O)Br)CC2=CC=CC=C2 |
Canonical SMILES | C1CN(CC(C1=O)Br)CC2=CC=CC=C2 |
Structure and Chemical Properties
1-Benzyl-3-bromopiperidin-4-one features a six-membered piperidine ring with a ketone at the 4-position, a bromine atom at the 3-position, and a benzyl group attached to the nitrogen atom. This structural arrangement confers specific reactivity patterns that are exploited in various chemical transformations.
Basic Information
Property | Value |
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CAS Number | 104860-16-4 |
Molecular Formula | C₁₂H₁₄BrNO |
Molecular Weight | 268.15 g/mol |
IUPAC Name | 1-benzyl-3-bromopiperidin-4-one |
Synonyms | 1-Benzyl-3-bromo-4-oxopiperidine |
Hydrobromide Salt Form
The compound is also commonly encountered as its hydrobromide salt, which has distinct properties from the free base:
Property | Value for Hydrobromide Salt |
---|---|
CAS Number | 83877-88-7 |
Molecular Formula | C₁₂H₁₅Br₂NO |
Molecular Weight | 349.06 g/mol |
Storage Conditions | 2-8°C, inert atmosphere |
PubChem CID | 13677739 |
SMILES | C1CN(CC(C1=O)Br)CC2=CC=CC=C2.Br |
Synthesis Methods
Several synthetic approaches exist for preparing 1-Benzyl-3-bromopiperidin-4-one, with variations in starting materials, reagents, and conditions.
Bromination of 1-Benzyl-4-piperidone
The most direct approach involves the bromination of 1-benzyl-4-piperidone at the α-position to the carbonyl group:
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Preparation of 1-benzyl-4-piperidone (precursor):
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Bromination using N-bromosuccinimide (NBS):
Alternative Synthetic Approaches
Alternative approaches may involve:
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Nucleophilic substitution reactions on appropriately functionalized piperidine derivatives
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Oxidation of corresponding alcohol derivatives
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Ring construction methodologies starting from acyclic precursors
Reactivity and Chemical Transformations
The reactivity of 1-Benzyl-3-bromopiperidin-4-one is primarily determined by three functional groups:
Bromine Functionality
The bromine atom at the 3-position serves as an excellent leaving group, enabling various substitution reactions:
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Nucleophilic substitution with amines, alcohols, thiols, and other nucleophiles
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Elimination reactions to form unsaturated derivatives
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Metal-catalyzed coupling reactions (e.g., Suzuki, Heck reactions)
Ketone Functionality
The ketone group at the 4-position can undergo typical carbonyl reactions:
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Reduction to alcohols using various reducing agents
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Nucleophilic additions to form adducts
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Condensation reactions with amines or hydrazines
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Wittig and related reactions to form olefins
N-Benzyl Group
The N-benzyl group provides options for:
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Deprotection via hydrogenolysis to liberate the secondary amine
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Quaternization with alkyl halides
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N-oxidation reactions
Applications in Organic Synthesis
1-Benzyl-3-bromopiperidin-4-one serves as a versatile building block in various synthetic pathways:
Pharmaceutical Intermediates
The compound functions as an intermediate in the synthesis of pharmaceutically active molecules, particularly those containing modified piperidine rings. Its reactivity profile allows for selective functionalization at multiple positions.
Structure-Activity Relationship Studies
The compound provides a platform for creating libraries of piperidine derivatives through modification at the bromine position, ketone functionality, or N-benzyl group, enabling structure-activity relationship studies in drug discovery programs.
Heterocyclic Chemistry
As a functionalized piperidine derivative, it participates in various transformations leading to more complex heterocyclic systems of biological interest.
Related Compounds and Structural Analogs
Several structural analogs of 1-Benzyl-3-bromopiperidin-4-one have been documented:
Direct Analogs
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1-Benzyl-4-piperidone (CAS: 3612-20-2): Lacks the bromine at the 3-position
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1-Benzyl-3-methyl-4-piperidone (CAS: 34737-89-8): Contains a methyl group instead of bromine at the 3-position
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1-Benzyl-3-(bromomethyl)piperidine (CAS: 109859-83-8): Contains a bromomethyl group at the 3-position and lacks the ketone functionality
Extended Structural Variations
More complex derivatives include:
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